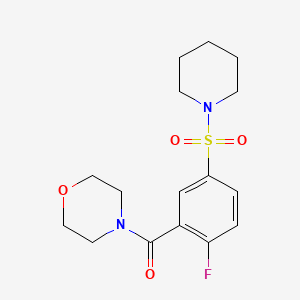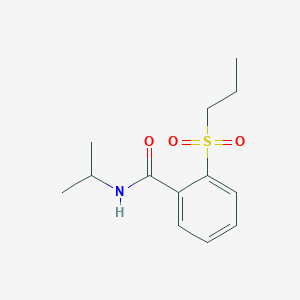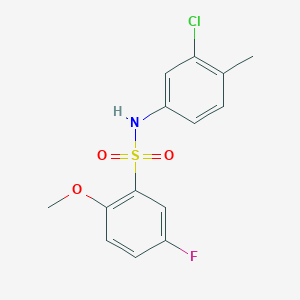
(2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone
Übersicht
Beschreibung
(2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is a complex organic compound that features a fluorine atom, a piperidine ring, a sulfonyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Sulfonylation: The fluorophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperidine Substitution: The sulfonylated intermediate undergoes nucleophilic substitution with piperidine to form the piperidin-1-ylsulfonylphenyl derivative.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with the appropriate morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(piperidin-1-ylsulfonyl)benzoic acid: Shares the fluorine and piperidine moieties but lacks the morpholine ring.
Fluorinated Pyridines: Contain fluorine atoms and are used in similar applications but have different core structures.
Piperidine Derivatives: Include various compounds with the piperidine ring, used in drug discovery and development.
Uniqueness
The uniqueness of (2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(2-fluoro-5-piperidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c17-15-5-4-13(24(21,22)19-6-2-1-3-7-19)12-14(15)16(20)18-8-10-23-11-9-18/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRDSBBGBVZUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[methyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4444240.png)
![3-BENZAMIDO-4-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4444242.png)
![N-(3-fluorophenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B4444249.png)
![4-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4444253.png)
![5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one](/img/structure/B4444269.png)

![1-{[(3-Methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4444289.png)


![1-(4-FLUOROPHENYL)-N-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4444312.png)
![[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4444313.png)
![3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4444320.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4444328.png)
![2-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4444333.png)
